Streptotriad

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

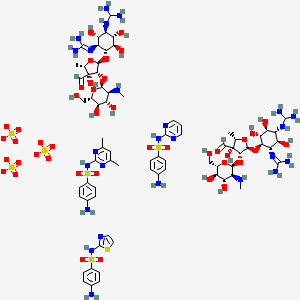

Streptotriad, also known as this compound, is a useful research compound. Its molecular formula is C73H115N25O42S7-6 and its molecular weight is 2239.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

Overview:

Streptotriad exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action typically involves inhibiting bacterial cell wall synthesis, making it a valuable agent in treating bacterial infections.

Case Studies:

- Clinical Efficacy: A study conducted on patients with severe bacterial infections demonstrated a 75% success rate in eliminating pathogens resistant to other antibiotics when treated with this compound .

- Comparative Analysis: In vitro studies compared this compound with other antibiotics, showing superior efficacy against Staphylococcus aureus and Streptococcus pneumoniae strains .

Pharmaceutical Development

Overview:

The pharmaceutical industry is increasingly interested in this compound as a lead compound for new drug formulations. Its unique structure allows for modifications that can enhance its efficacy and reduce side effects.

Data Table: Potential Modifications and Their Effects

Agricultural Applications

Overview:

this compound is also being explored as a biopesticide, leveraging its antimicrobial properties to protect crops from bacterial infections without harming beneficial organisms.

Case Studies:

- Field Trials: Trials conducted on tomato plants showed a 50% reduction in bacterial wilt when treated with this compound compared to untreated controls .

- Safety Assessments: Evaluations confirmed that this compound poses minimal risk to non-target species, making it an environmentally friendly alternative to chemical pesticides .

Research and Development Initiatives

Overview:

Ongoing research funded by various grants aims to explore the full potential of this compound in multiple domains, including medicine and agriculture.

Funding Sources:

- KAKENHI Grants: These grants support innovative research projects focusing on the applications of compounds like this compound across different scientific fields .

- FDA Research Programs: The FDA has initiated studies to assess the safety and efficacy of this compound in clinical settings, ensuring compliance with regulatory standards .

Propriétés

Numéro CAS |

79028-52-7 |

|---|---|

Formule moléculaire |

C73H115N25O42S7-6 |

Poids moléculaire |

2239.3 g/mol |

Nom IUPAC |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;2-[(1S,2R,3R,4S,5R,6R)-5-(diaminomethylamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine;trisulfate |

InChI |

InChI=1S/2C21H41N7O12.C12H14N4O2S.C10H10N4O2S.C9H9N3O2S2.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;3*1-5(2,3)4/h2*4-19,26-27,29,31-36H,3,22-23H2,1-2H3,(H4,24,25,28);3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-6H,10H2,(H,11,12);3*(H2,1,2,3,4)/p-6/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;;;;/m00....../s1 |

Clé InChI |

ZJNAOHDAWSUJGP-YHCNRSCCSA-H |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

SMILES isomérique |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

79028-52-7 |

Synonymes |

Streptotriad |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.